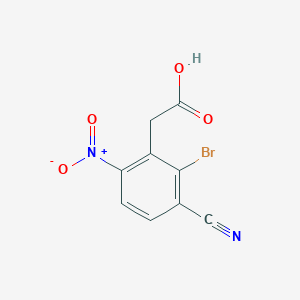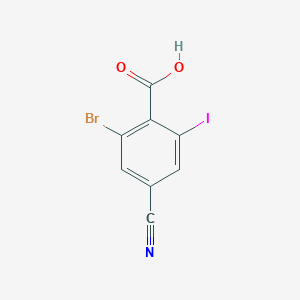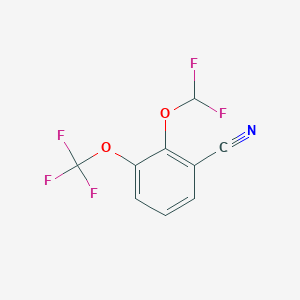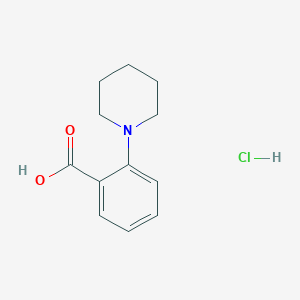![molecular formula C15H27N3O3 B1413386 tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate CAS No. 1803589-43-6](/img/structure/B1413386.png)
tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate” is a chemical compound with the molecular formula C15H27N3O3 . It is used in research .
Molecular Structure Analysis
The molecular weight of “tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate” is 297.39 . The SMILES string representation of the molecule is O=C(NCCC1CNCCC1)OC©©C .Scientific Research Applications
Synthesis and Structural Studies :
- The compound has been used in the synthesis of important intermediates for various biologically active compounds, such as nociceptin antagonists, demonstrating its utility in drug development (Jona et al., 2009).
- It has been involved in the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, showcasing its importance in creating compounds with potential therapeutic applications (Richter et al., 2009).
Chemical Transformations and Catalysis :
- The compound has been used in photoredox-catalyzed amination reactions, establishing a new cascade pathway for assembling a range of chemical structures under mild conditions (Wang et al., 2022).
- It has been involved in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, indicating its role in facilitating important chemical reactions (Padwa et al., 2003).
Applications in Material Science :
- Its derivatives have been synthesized and characterized, demonstrating applications in the material sciences for understanding molecular structures and interactions (Shanthi et al., 2020).
- The compound has been used in the synthesis of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, contributing to the understanding of simultaneous hydrogen and halogen bonds on carbonyl (Baillargeon et al., 2017).
properties
IUPAC Name |
tert-butyl N-(6-oxo-2-piperidin-3-ylpiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-11-6-7-12(19)18-13(11)10-5-4-8-16-9-10/h10-11,13,16H,4-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCNOVMXZALIMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














